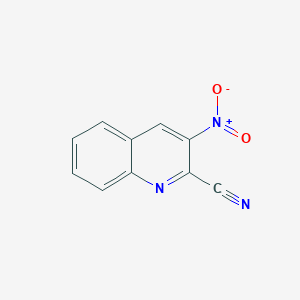

3-Nitroquinoline-2-carbonitrile

概要

説明

イトリグルミドは、CR-2945としても知られており、アントラニル酸誘導体として分類される合成有機化合物です。これは、コレシストキニンB(CCK-B)受容体拮抗薬として機能し、これは、脂肪とタンパク質の消化を刺激するホルモンであるコレシストキニンの作用を阻害することを意味します。 イトリグルミドは、消化性潰瘍病やその他の胃腸障害の治療における可能性を示しています .

準備方法

合成経路と反応条件

イトリグルミドの合成は、いくつかの段階を含みます。

- アミン中間体と3®-(1-ナフチル)グルタル酸モノメチルエステルの塩化物との縮合: この反応は、トリエチルアミンを高温のトルエン中で使用して、グルタラミン酸エステルを生成します。

3,5-ジメチルイサト酸無水物の8-アザビシクロ[4.5]デカンとの縮合: この反応は、トリエチルアミンをトルエン中で還流させることで行い、中間体を生成します。

3-(1-ナフチル)グルタル酸無水物とメタノールとの反応: この段階では、ラセミ体モノメチルエステルが生成され、次にシンコニンで光学分割して3®モノエステルが得られます。

グルタラミン酸エステルの加水分解: 最後の段階では、メタノール、メチレンクロリド、および水の混合物中で水酸化ナトリウムを用いて加水分解を行います

工業生産方法

イトリグルミドの工業生産方法は、広範には文書化されていませんが、大規模生産のための最適化、例えば、収率の向上と費用効果の高い試薬など、同様の合成経路に従う可能性が高いです。

化学反応の分析

反応の種類

イトリグルミドは、さまざまな化学反応を起こし、これには以下が含まれます。

縮合反応: 合成で示されているように、イトリグルミドは複数の縮合段階を経て生成されます。

加水分解: 合成における最後の段階は、活性化合物を生成するための加水分解です。

一般的な試薬と条件

トリエチルアミン: 縮合反応で塩基として使用されます。

トルエン: 還流反応の溶媒です。

メタノール: ラセミ体モノメチルエステルの生成に使用されます。

水酸化ナトリウム: 加水分解段階で使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物はイトリグルミド自体であり、グルタラミン酸エステルや3®モノエステルなどの中間体は、その合成における重要な段階です .

科学研究の応用

イトリグルミドは、その潜在的な治療的応用について広く研究されてきました。

科学的研究の応用

Biological Activities

Anticancer Properties

Research indicates that 3-nitroquinoline-2-carbonitrile and its derivatives exhibit significant anticancer activity. These compounds act as inhibitors of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer progression. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells, by targeting deregulated PTKs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Nitro derivatives of quinoline have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Applications in Drug Development

Therapeutic Agents

Due to their biological activities, compounds derived from this compound are being explored as potential therapeutic agents for diseases such as cancer and infections caused by resistant bacteria. For example, some studies have highlighted the potential of these compounds as anti-HIV agents .

COVID-19 Research

Recent computational studies have investigated nitro derivatives of quinoline for their potential antiviral activity against SARS-CoV-2. These studies suggest that certain isomers may interact favorably with viral proteins, presenting a novel approach to developing treatments for COVID-19 .

Material Science Applications

In addition to biological applications, this compound is being studied for its properties in material science. Its ability to form stable complexes with metal ions makes it a candidate for use in sensors and catalysts. The compound's unique electronic properties are also being investigated for applications in organic electronics and photonic devices.

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that derivatives of this compound were effective in inhibiting the growth of tumor cells by targeting specific signaling pathways involved in cancer progression. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of nitroquinolines revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to be developed into new antibiotic therapies .

作用機序

イトリグルミドは、CCK-B受容体に結合して阻害することで効果を発揮します。この阻害は、コレシストキニンの作用を減少し、胃酸分泌の減少と胃排泄の促進につながります。 関与する分子標的は、胃腸管と脳のCCK-B受容体を含みます .

類似の化合物との比較

イトリグルミドは、以下のものなどの他のCCK-B受容体拮抗薬と比較されています。

- L-365260

- YM-022

- RP-73870

- S-0509

- スピログルミド

イトリグルミドは、有意に優れたバイオアベイラビリティと、抗分泌効果と抗潰瘍効果を組み合わせた効果により際立っています .

類似化合物との比較

Itriglumide is compared with other CCK-B receptor antagonists such as:

- L-365260

- YM-022

- RP-73870

- S-0509

- Spiroglumide

Itriglumide stands out due to its significantly better bioavailability and its combined antisecretory and anti-ulcer effects .

生物活性

3-Nitroquinoline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-nitroquinoline derivatives, including this compound, typically involves the introduction of a nitro group at the 3-position of the quinoline core. The incorporation of a cyano group at the 2-position enhances the compound's biological activity. Various synthetic routes have been explored, including nucleophilic substitution reactions that yield high purity and yield of the desired products .

Biological Activity Overview

This compound exhibits a range of biological activities:

- Anticancer Activity : Research has demonstrated that derivatives of 3-nitroquinoline can inhibit the growth of cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR). For instance, studies reported IC50 values in the micromolar range against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells . The mechanism is thought to involve interference with EGFR signaling pathways.

- Antimicrobial Properties : Compounds containing the quinoline structure have shown promising antimicrobial activity. Recent studies indicate that derivatives exhibit significant inhibition against various bacterial strains, suggesting potential use as antibacterial agents .

- Anti-inflammatory Effects : Some derivatives have also been evaluated for their anti-inflammatory properties. The modulation of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Cyano group | Enhances anticancer activity |

| 3 | Nitro group | Critical for EGFR inhibition |

| 4 | Various groups | Alters anti-inflammatory properties |

The presence of electron-withdrawing groups at specific positions significantly affects the compound’s lipophilicity and overall biological efficacy .

Case Studies

- Anticancer Efficacy : A study synthesized several 3-nitroquinoline derivatives and tested them against various cancer cell lines. Notably, compounds with specific substitutions showed enhanced cytotoxicity, with some exhibiting IC50 values as low as 20 nM against resistant cancer cells .

- Antimicrobial Activity : Another research effort focused on evaluating the antimicrobial effects of 3-nitroquinoline derivatives against common pathogens. The findings revealed that certain compounds displayed over 90% inhibition against bacterial growth with minimal cytotoxicity to mammalian cells .

- Inflammation Studies : In an investigation into anti-inflammatory mechanisms, researchers identified that specific derivatives could significantly reduce TNF-α levels in vitro, suggesting their potential role in managing chronic inflammatory conditions .

特性

IUPAC Name |

3-nitroquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-9-10(13(14)15)5-7-3-1-2-4-8(7)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYRSXCXRBMWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628593 | |

| Record name | 3-Nitroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-61-6 | |

| Record name | 3-Nitroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。